Ranitidine
Overview
Description
Synthesis Analysis
Ranitidine synthesis involves the formation of a bulk drug product impurity through acetyl chloride initiated oxonium ion generation, subsequently trapping to form the corresponding ranitidine dimer. This synthesis has allowed for structure verification of the impurity and provided reference supplies for further analytical and toxicology investigations (Frutos & Roth, 1997).
Molecular Structure Analysis
Ranitidine's molecular structure is characterized by extensive electron delocalization in the N,N'-dimethyl-2-nitro-1, 1-ethenediamine system of the molecule. The ranitidine molecule adopts an eclipsed conformation, and the interatomic distances and angles are in agreement with given atom types and hybridization. The structure also includes a protonation at the dimethylamino N atom, indicating its importance in the drug's activity (Hempel et al., 2000).
Chemical Reactions and Properties
Ranitidine's reactivity, particularly with molecular ozone, has been studied under various conditions. It exhibits high reactivity, with molecular ozone suggesting that specific moieties of ranitidine could be separated from the rest of its structure and further mineralized. Alkaline conditions are capable of enhancing total organic carbon conversion, indicating the importance of pH in its reactivity and degradation processes (Rivas et al., 2009).
Physical Properties Analysis
Ranitidine hydrochloride exists in two polymorphic forms, which significantly influence its physical properties, such as bulk solid density. The crystal structure and the presence of molecular disorder versus order in these forms affect the growth of individual crystals. Solvent polarity and the presence of chloride ions play crucial roles in determining the polymorphic form of ranitidine hydrochloride produced (Mirmehrabi et al., 2004).
Chemical Properties Analysis
The chemical properties of ranitidine, such as its polarographic behavior and determination in pharmaceutical formulations and urine, have been extensively studied. The drug can be determined without prior separation or extraction in pharmaceutical formulations and urine, where the unchanged drug is excreted. The reduction of the nitro group at a dropping-mercury electrode highlights the diffusion-controlled process and proportional current to concentration, indicating its specific chemical behavior and interaction mechanism (Richter et al., 1994).
Scientific Research Applications
Anxiety and Neurological Applications : Ranitidine treatment reduces anxiety-like behaviors in experimental animals and enhances pyramidal neuron density in the hippocampal CA-3 region, suggesting a potential neurological application (Selvaraj, Andrews, Anusuyadevi, & Kandasamy, 2023).
Oncology Applications : It impacts breast tumor development and outcome, indicating potential as an adjuvant therapy or preventative agent in breast cancer (Vila-Leahey et al., 2016). Additionally, ranitidine treatment inhibits breast tumor growth and enhances antitumor antibody responses, potentially improving anticancer immunity (Rogers et al., 2018).
Gastrointestinal Applications : Ranitidine is widely used for treating peptic ulcers, acute stress ulcers, gastroesophageal reflux, and other gastrointestinal disorders associated with gastric acid secretion (Han et al., 2011; Pahwa, Sharma, Kumar, & Kohli, 2016; Peden, Saunders, & Wormsley, 1979; Daly, Humphray, & Stables, 1981; Grant, Langtry, & Brogden, 1989; Gaginella & Bauman, 1983).
Toxicology and Pharmacokinetics : Research has shown that ranitidine can undergo degradation to form N-Nitrosodimethylamine (NDMA), a potent carcinogen, posing risks for chronic consumption (Zeng & Mitch, 2016; Aldawsari, Alshehry, & Alghamdi, 2021; Kantor et al., 2020). It has also been found to have anticholinesterase, ganglion blocking, and neuromuscular blocking activities, which are significant in the context of anesthetic procedures (Gwee & Cheah, 1986).
Environmental Impact : Ranitidine and its photoderivatives showed no acute toxicity at high concentrations but caused inhibition of growth in aquatic organisms upon chronic exposure (Isidori, Parrella, Pistillo, & Temussi, 2009).
Drug Interactions and Metabolism : Genetic polymorphisms can affect ranitidine uptake and modulate its potential for drug-drug interactions. Additionally, colonic bacteria can degrade ranitidine, impacting its bioavailability (Meyer, Seitz, Brockmöller, & Tzvetkov, 2017; Basit & Lacey, 2001).
Pharmacodynamics and Pharmacokinetics : Ranitidine's effect on placental permeation of drugs, its formulation for sustained release in floating tablets, and its role in treating conditions like heartburn and reflux esophagitis are notable areas of study (Lalic-Popovic et al., 2016; Hassan, 2007; Frampton & McTavish, 1994).
Allergenic Potential : There have been reports of contact allergy to cistoran, an intermediate in ranitidine synthesis, and to ranitidine itself (Valsecchi, Rohrich, & Cainelli, 1989).
Safety And Hazards
properties
IUPAC Name |
(E)-1-N'-[2-[[5-[(dimethylamino)methyl]furan-2-yl]methylsulfanyl]ethyl]-1-N-methyl-2-nitroethene-1,1-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N4O3S/c1-14-13(9-17(18)19)15-6-7-21-10-12-5-4-11(20-12)8-16(2)3/h4-5,9,14-15H,6-8,10H2,1-3H3/b13-9+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMXUWOKSQNHOCA-UKTHLTGXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=C[N+](=O)[O-])NCCSCC1=CC=C(O1)CN(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN/C(=C\[N+](=O)[O-])/NCCSCC1=CC=C(O1)CN(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N4O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101112063 | |
Record name | (1E)-N-[2-[[[5-[(Dimethylamino)methyl]-2-furanyl]methyl]thio]ethyl]-N′-methyl-2-nitro-1,1-ethenediamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101112063 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.41 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Ranitidine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001930 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Water soluble | |
Record name | RANITIDINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3925 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
H2 antagonists inhibit gastric acid secretion elicited by histamine and other H2 agonists in a dose dependent, competitive manner; the degree of inhibition parallels the concentration of the drug in plasma over a wide range. The H2 antagonists also inhibit acid secretion elicited by gastrin and, to a lesser extent, by muscarinic agonists. Importantly, these drugs inhibit basal (fasting) and nocturnal acid secretion and that stimulated by food, sham feeding, fundic distention, and various pharmacological agents; this property reflects the vital role of histamine in mediating the effects of diverse stimuli. /H2 Receptor Antagonists/, ... /H2 Antagonists/ measurably inhibit effects on the cardiovascular and other systems that are elicited through H2 receptors by exogenous or endogenous histamine. /H2 Receptor Antagonists/, ...IS A COMPETITIVE ANTAGONIST OF HISTAMINE-INDUCED GASTRIC ACID SECRETION... INHIBITS BOTH THE VOLUME AND CONCENTRATION OF GASTRIC ACID INDUCED NOCTURNALLY AND BY FOOD BUT DOES NOT AFFECT GASTRIC MUCUS OR ITS PRODUCTION. ...DOES NOT AFFECT LOWER ESOPHAGEAL SPHINCTER PRESSURE... | |
Record name | RANITIDINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3925 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
Ranitidine hydrochloride | |
Color/Form |
SOLID | |
CAS RN |
82530-72-1, 66357-35-5 | |
Record name | (1E)-N-[2-[[[5-[(Dimethylamino)methyl]-2-furanyl]methyl]thio]ethyl]-N′-methyl-2-nitro-1,1-ethenediamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=82530-72-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | ranitidine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757851 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | (1E)-N-[2-[[[5-[(Dimethylamino)methyl]-2-furanyl]methyl]thio]ethyl]-N′-methyl-2-nitro-1,1-ethenediamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101112063 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ranitidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.283 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | RANITIDINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3925 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Ranitidine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001930 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
69-70 °C, MP: 133-134 °C /RATINIDINE HYDROCHLORIDE/ | |
Record name | RANITIDINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3925 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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